molecular formula C16H13F17O7 B588334 Mono[2-(perfluorooctyl)ethyl] Glucuronide CAS No. 864551-34-8

Mono[2-(perfluorooctyl)ethyl] Glucuronide

Cat. No.: B588334
CAS No.: 864551-34-8
M. Wt: 640.246
InChI Key: UZMXIMHOMUBIEV-UQGZVRACSA-N
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Description

Mono[2-(perfluorooctyl)ethyl] Glucuronide is a fluorinated compound known for its unique properties, including high hydrophobicity and thermal stability. This compound is often used in various industrial applications due to its resistance to chemicals and oils.

Scientific Research Applications

Mono[2-(perfluorooctyl)ethyl] Glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving cell membranes and protein interactions due to its unique properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and surface treatments due to its hydrophobic and chemical-resistant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono[2-(perfluorooctyl)ethyl] Glucuronide typically involves the reaction of a fluorinated alcohol with beta-D-glucopyranosiduronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Mono[2-(perfluorooctyl)ethyl] Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of Mono[2-(perfluorooctyl)ethyl] Glucuronide involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to interact with lipid membranes, altering their properties and affecting the function of membrane-bound proteins. Additionally, its chemical stability and resistance to degradation make it a valuable component in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Known for its use in coatings and surface treatments.

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl phosphonic acid: Used in tuning surface energy and wetting properties.

    2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane: Employed in the synthesis of fluorinated polymers.

Uniqueness

Mono[2-(perfluorooctyl)ethyl] Glucuronide stands out due to its combination of hydrophobicity, thermal stability, and chemical resistance. These properties make it particularly valuable in applications requiring durable and long-lasting materials.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F17O7/c17-9(18,1-2-39-8-5(36)3(34)4(35)6(40-8)7(37)38)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6,8,34-36H,1-2H2,(H,37,38)/t3-,4-,5+,6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMXIMHOMUBIEV-UQGZVRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F17O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858139
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864551-34-8
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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